molecular formula C11H12O2 B3282499 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- CAS No. 75097-53-9

5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl-

Cat. No.: B3282499
CAS No.: 75097-53-9
M. Wt: 176.21 g/mol
InChI Key: TZLRRLCYJFZGDY-UHFFFAOYSA-N
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Description

5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a carboxaldehyde group at the 5-position and two methyl groups at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

The synthesis of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with an appropriate alkylating agent followed by cyclization can yield the desired benzofuran derivative . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: Benzofuran derivatives are studied for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Some benzofuran derivatives are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Benzofuran compounds are used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- depends on its specific biological targetFor example, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation, while others may interfere with viral replication .

Comparison with Similar Compounds

5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be compared with other benzofuran derivatives, such as:

These comparisons highlight the unique structural features of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- that may contribute to its distinct biological activities and applications.

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLRRLCYJFZGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (30.6 g, 0.2 mole) was added dropwise to a mixture of dimethyl formamide (14.6 g, 0.2 mole) and 2,3-dihydro-3,3-dimethyl benzofuran (14.8 g, 0.1 mole) over half an hour. The temperature rose to 55° C. during addition. The temperature was then raised to 100° C. and maintained for 1 hour prior to addition to a hot solution of sodium acetate (75 g) in water (75 ml). After cooling, the organic layer was separated, dried and distilled yielding 5.6 g unchanged starting material bp 35°-40° C. at 0.1 mm and 5.2 g aldehyde bp 85° C. at 0.1 mm. The product contained a little 2,2-dimethyl isomer from the previous stage.
Quantity
30.6 g
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reactant
Reaction Step One
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14.6 g
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reactant
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14.8 g
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reactant
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75 g
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reactant
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75 mL
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solvent
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[Compound]
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material
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0 (± 1) mol
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reactant
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[Compound]
Name
aldehyde
Quantity
5.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
2,2-dimethyl
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran (example 1f) (15.90 g, 70.01 mmol) in dry THF (100 mL) at −78° C., under argon, was added dropwise n-BuLi (1.6 M in hexane, 105 mmol, 42 mL). The mixture was stirred for 5 minutes then DMF (16.3 mL, 210 mmol) was added and the mixture was quickly warmed up to −50° C. and then to 0° C. for 3 hrs. Water was added slowly and the solution extracted with ethyl acetate. The organic layer was further washed with water, brine, dried (MgSO4), filtered and evaporated to give 13.15 g of 3,3-dimethyl-2,3-dihydro-benzofuran-5-carbaldehyde use as this in the next step. 1H NMR (300 MHz; CDCl3): 1.38 (s, 6H), 4.36 (s, 2H), 6.89 (d, J=7.8 Hz, 1H), 7.68 (m, 2H), 9.85 (s, 1H).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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Quantity
16.3 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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